molecular formula C7H6ClF4N B8233053 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride

4-Fluoro-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B8233053
M. Wt: 215.57 g/mol
InChI Key: SKVPBPQAJUKHFJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)aniline hydrochloride (CAS: 1187386-25-9) is a halogenated aniline derivative featuring a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring, with the amine group protonated as a hydrochloride salt. Its molecular formula is C₈H₈ClF₄N (MW: 234.60 g/mol). This compound is primarily utilized as a pharmaceutical intermediate, enabling the synthesis of bioactive molecules such as hydantoins and imidazolidinediones .

The hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base. Synthesis typically involves reacting 4-fluoro-3-(trifluoromethyl)aniline with hydrogen chloride in solvents like 1,4-dioxane, followed by vacuum distillation to isolate the product .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N.ClH/c8-6-2-1-4(12)3-5(6)7(9,10)11;/h1-3H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVPBPQAJUKHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride typically involves the introduction of fluorine and trifluoromethyl groups onto the aniline ring. One common method is the Friedel-Crafts acylation followed by reduction and halogenation. Another approach is the direct fluorination of 3-(trifluoromethyl)aniline using fluorinating agents under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride involves large-scale reactions with stringent control over temperature, pressure, and the use of catalysts to ensure high yield and purity. The process often includes the use of anhydrous hydrogen chloride gas to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₆ClF₄N
  • Molecular Weight : 215.57 g/mol
  • Physical State : Solid
  • Boiling Point : Approximately 207 °C
  • Density : Around 1.4 g/cm³

The presence of the fluorine and trifluoromethyl groups enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Chemistry

4-Fluoro-3-(trifluoromethyl)aniline hydrochloride serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for the following:

  • Nucleophilic Aromatic Substitution : The electron-withdrawing effects of the fluorine and trifluoromethyl groups enable nucleophilic substitution reactions.
  • Coupling Reactions : It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are critical in organic synthesis.
Reaction TypeCommon ReagentsMajor Products
Nucleophilic Aromatic SubstitutionPotassium permanganate, hydrogen peroxideFluorinated aromatic compounds
Coupling ReactionsPalladium catalystsVarious complex organic molecules

Biology

In biological research, this compound is employed as a probe in biochemical assays and in studies of enzyme interactions. Its unique structural features facilitate:

  • Enzyme Inhibition Studies : Investigations into its potential to inhibit specific enzymes have shown promise, particularly in the context of antimicrobial activity.
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains, with enhanced bioavailability compared to non-fluorinated analogs.

Medicine

4-Fluoro-3-(trifluoromethyl)aniline hydrochloride is being investigated for its potential in drug development:

  • Drug Design : Its structural properties may enhance metabolic stability and bioavailability of drug candidates.
  • Antitubercular Activity : Studies indicate that modifications to this compound can lead to increased potency against Mycobacterium tuberculosis, making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride:

  • Antitubercular Activity : Research on structure-activity relationships (SAR) indicates that fluorinated compounds can exhibit potent activity against resistant strains of Mycobacterium tuberculosis.
  • Antimicrobial Studies : Investigations into various fluorinated anilines demonstrate that trifluoromethyl groups correlate with increased antimicrobial potency, enhancing interaction with microbial targets.
  • Pharmacokinetics : Studies show that the incorporation of fluorine leads to improved metabolic stability in vivo, enhancing therapeutic efficacy.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride exerts its effects is primarily through its interaction with biological molecules. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural analogs differ in the halogen at the 4-position or modifications to the amine group. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Key Applications
4-Fluoro-3-(trifluoromethyl)aniline HCl 4-F, 3-CF₃, NH₂·HCl C₈H₈ClF₄N 234.60 >240°C (decomp.) Pharmaceutical intermediates
4-Chloro-3-(trifluoromethyl)aniline 4-Cl, 3-CF₃, NH₂ C₇H₅ClF₃N 213.57 Not reported NLO materials, carboxamide synthesis
4-Bromo-3-(trifluoromethyl)aniline 4-Br, 3-CF₃, NH₂ C₇H₅BrF₃N 258.02 Not reported Vibrational analysis for NLO materials
4-(Trifluoromethyl)aniline HCl 4-CF₃, NH₂·HCl C₇H₇ClF₃N 197.59 ~240°C (decomp.) Synthesis of propanamides
N-Methyl-4-fluoro-3-(trifluoromethyl)aniline HCl 4-F, 3-CF₃, N(CH₃)H·HCl C₉H₁₀ClF₄N 248.64 Not reported Medical intermediates
Key Observations:

Electronic Effects :

  • Fluorine’s high electronegativity at the 4-position enhances electron-withdrawing effects, increasing acidity of the amine group compared to chlorine or bromine analogs. This influences reactivity in electrophilic substitutions .
  • The -CF₃ group at the 3-position further withdraws electrons, stabilizing the aromatic ring and directing further substitutions .

Stability and Solubility :

  • Hydrochloride salts (e.g., 4-Fluoro-3-(trifluoromethyl)aniline HCl) exhibit higher water solubility than free bases, critical for pharmaceutical processing .
  • The N-methyl derivative shows reduced basicity due to steric hindrance, altering its interaction with biological targets .

Thermal Properties :

  • Decomposition temperatures (>240°C) are similar for hydrochloride salts, suggesting comparable thermal stability .

Biological Activity

4-Fluoro-3-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₆ClF₄N
  • Molecular Weight : 215.57 g/mol
  • Physical State : Solid
  • Boiling Point : Approximately 207 °C
  • Density : Around 1.4 g/cm³

The presence of both fluorine and trifluoromethyl groups enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

The biological activity of 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The fluorinated structure allows for better membrane penetration and modulation of enzyme activities, which can lead to significant biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research:

  • Antimicrobial Activity : Studies have shown that 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride has notable antimicrobial properties against certain bacterial strains. Its unique structure may enhance its bioavailability compared to non-fluorinated analogs.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for developing new therapeutic agents. For instance, it has been studied in the context of antitubercular activity where structural modifications influenced potency against Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

The following table summarizes key features of 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride compared to structurally similar compounds:

Compound NameCAS NumberKey Features
4-(Trifluoromethyl)aniline69411-68-3Similar fluorinated structure; different substituent position
3-Amino-2-fluorobenzotrifluoride123973-25-1Contains an amino group; different substitution pattern
2-Fluoro-5-(trifluoromethyl)aniline535-52-4Different positioning of fluorine; unique reactivity

The unique arrangement of fluorine atoms and the trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)aniline hydrochloride significantly alters its chemical behavior, making it valuable in synthetic applications and biological studies.

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on the structure-activity relationships (SAR) of salicylanilides indicated that compounds with similar structural motifs could exhibit potent activity against Mycobacterium tuberculosis. The findings suggest that the introduction of fluorinated groups could enhance efficacy against resistant strains .
  • Antimicrobial Studies : Research conducted on various fluorinated anilines demonstrated that the presence of trifluoromethyl groups often correlates with increased antimicrobial potency. This suggests that modifications leading to enhanced lipophilicity may improve interaction with microbial targets.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of fluorinated compounds have shown that their metabolic stability and bioavailability are critical for therapeutic applications. Studies have indicated that the incorporation of fluorine can lead to improved metabolic stability in vivo, thereby enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-fluoro-3-(trifluoromethyl)aniline hydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or catalytic amination. For example, substituting a halogen atom (e.g., bromine) in 3-bromo-4-fluorobenzotrifluoride with an amine group under Pd-catalyzed conditions yields the aniline derivative, which is then treated with HCl to form the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted starting materials. Monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures reaction completion .
  • Critical Data : Boiling point: 207–208°C (free base); decomposition point (HCl salt): ~240°C .

Q. How is the structure of 4-fluoro-3-(trifluoromethyl)aniline hydrochloride validated?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d6): δ 7.45 (d, J=8.4 Hz, 1H), 7.22 (d, J=12.0 Hz, 1H), 5.10 (s, 2H, NH2). 19^{19}F NMR confirms CF3 (-63.5 ppm) and F (-112.3 ppm) environments .
  • Mass Spectrometry : ESI-MS m/z 179.11 [M–HCl+H]+^+ for the free base; elemental analysis (C: 42.56%, H: 3.58%, N: 7.09%) aligns with C7H6F3N·HCl .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Acute toxicity (dermal, inhalation), skin/eye irritation (H315, H319) .
  • PPE : Nitrile gloves, goggles, and fume hood use are mandatory. For spills, neutralize with 5% sodium bicarbonate and adsorb with inert material .
  • Storage : Store at 0–6°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in pharmaceutical intermediates?

  • Mechanistic Insight : The electron-withdrawing CF3 group enhances metabolic stability by reducing oxidative degradation in vivo. It also increases lipophilicity (logP ~2.8), improving membrane permeability in drug candidates .
  • Case Study : The compound serves as a key intermediate in synthesizing N-(4-fluoro-3-(trifluoromethyl)phenyl)imidazo[4,5-b]pyridine-7-carboxamide, a kinase inhibitor. The CF3 group stabilizes the meta-fluoro substituent, enabling selective binding to ATP pockets .

Q. What are its applications in designing fluorinated polymers or advanced materials?

  • Material Science : The aniline moiety participates in oxidative polymerization to form polyaniline derivatives. The CF3 group introduces hydrophobicity, enhancing thermal stability (TGA decomposition >300°C) in rod-coil block copolymers for flexible electronics .
  • Methodology : Copolymerize with styrene via RAFT polymerization (AIBN initiator, 70°C, 24h) to achieve controlled molecular weights (Mn ~15 kDa, PDI <1.2) .

Q. How to resolve contradictions in reported physical properties (e.g., density, solubility)?

  • Data Analysis : Discrepancies in density (1.393 g/mL vs. 1.380 g/mL) arise from purity differences or measurement temperatures. Validate via gas pycnometry and DSC .
  • Solubility : Free base is soluble in ethanol (>50 mg/mL), while the HCl salt has limited solubility (<10 mg/mL in water). Adjust pH to 7–8 for in vitro assays .

Q. What mechanistic role does it play in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Electronic Effects : The fluorine atom directs electrophilic substitution to the para-position, while the CF3 group sterically hinders ortho-functionalization. Example: Pd-mediated coupling with boronic acids yields biaryl derivatives (yield: 70–85%) .
  • Optimization : Use Pd(OAc)2/XPhos catalyst system in THF/H2O (3:1) at 80°C for 12h to minimize dehalogenation side reactions .

Q. What are the challenges in detecting trace impurities (e.g., isomers, byproducts)?

  • Analytical Challenges : Fluorine atoms complicate 19^{19}F NMR interpretation due to splitting patterns. Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to separate isomers (e.g., 2-fluoro vs. 4-fluoro derivatives) .
  • Quantification : Limit of detection (LOD) for residual solvents (e.g., ethyl acetate) is 0.1% via GC-FID .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Degradation Pathways : The free base decomposes at pH <2 (HCl forms) or pH >10 (amine deprotonation). The hydrochloride salt is stable at pH 4–6 but hydrolyzes in strong base to 4-fluoro-3-(trifluoromethyl)phenol .
  • Kinetics : Half-life in PBS (pH 7.4, 25°C): >48h; in 1M NaOH: <1h .

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